molecular formula C9H10ClN3 B1276529 (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine CAS No. 175530-30-0

(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine

Cat. No.: B1276529
CAS No.: 175530-30-0
M. Wt: 195.65 g/mol
InChI Key: XUJLTGGMKFCUHT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(6-chloro-1H-benzimidazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-11-5-9-12-7-3-2-6(10)4-8(7)13-9/h2-4,11H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJLTGGMKFCUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424350
Record name (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175530-30-0
Record name (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Laboratory-Scale Synthesis

The typical laboratory synthesis involves:

  • Step 1: Condensation and Cyclization

    • Starting from o-phenylenediamine, condensation with formic acid or equivalents forms the benzimidazole core.
    • Chlorination introduces the 5-chloro substituent.
    • Amination introduces the methylamine group at the 2-position via a methylaminomethyl intermediate.
  • Reaction Conditions:

    • Temperature: Moderate heating between 50°C and 100°C.
    • Solvent: Polar solvents such as ethanol or acetonitrile.
    • Catalysts: Acidic catalysts like hydrochloric acid facilitate condensation and cyclization.
  • Purification: Crystallization and recrystallization are used to obtain high-purity product.

Industrial Production Methods

  • Utilization of continuous flow reactors enhances heat and mass transfer, improving reaction efficiency and scalability.
  • Process optimization focuses on maximizing yield and purity while minimizing hazardous reagents.
  • Purification involves multiple crystallization steps to ensure pharmaceutical-grade quality.

Advanced Preparation Method from Patent WO2015005615A1

A comprehensive and industrially viable method for benzimidazole derivatives preparation, including this compound, is described in patent WO2015005615A1. This method emphasizes cost-effectiveness, safety, and yield optimization.

Multi-Step Synthesis Process

Step Description Reagents/Conditions Temperature Solvent Notes
1 Stobbe condensation Compound 8 + Compound 9 in presence of base (potassium tert-butoxide, sodium ethoxide, or sodium methoxide) 50-55°C Methanol, ethanol, acetonitrile, or methylene chloride Molar ratio 1:1 to 1:4 (preferably 1:1.4)
2 Cyclization to benzimidazole Compound 10 + Compound 11 80-85°C Acetonitrile Molar ratio 1:1 to 1:4 (preferably 1:2.8)
a Pinner reaction (nitrile hydrolysis) Compound 2 + Compound 3 with acid (HCl, bromic acid, or acetic acid) -10 to 0°C Acidic medium Molar ratio 1:1 to 1:4 (preferably 1:2.4)
b Benzyl group introduction Compound 4 + Compound 5 23-25°C Methanol or ethanol Molar ratio 1:1 to 1:4 (preferably 1:1)
c Imidazole cyclization Compound 6 + Compound 7 with base (potassium carbonate preferred) 40-45°C (reflux) Methanol, ethanol, isopropanol, methylene chloride, chloroform, water, or mixtures Molar ratio 1:0.5 to 1:4 (preferably 1:0.93)

Final Amination Steps

  • Reaction of intermediate compounds with bases such as potassium carbonate or sodium bicarbonate at 23-25°C in methanol, ethanol, or water mixtures.
  • Further reaction with sodium hydroxide or potassium hydroxide at 70-80°C for enhanced conversion.
  • Introduction of the methylamine group via amidation with dimethylamine in the presence of thionyl chloride at 0°C using acetonitrile as solvent.

Chemical Reaction Analysis

Reaction Type Reagents Conditions Products
Oxidation Hydrogen peroxide or potassium permanganate Acidic medium Benzimidazole N-oxide derivatives
Reduction Sodium borohydride Ethanol solvent Reduced amine derivatives
Substitution Alkyl halides with base (NaOH) Polar solvents Substituted benzimidazole derivatives

Research Findings and Notes

  • The described preparation methods avoid hazardous reagents, making them suitable for large-scale production.
  • The use of low-cost starting materials and elimination of additional separation steps enhances economic feasibility.
  • Reaction parameters such as temperature, solvent choice, and molar ratios are critical for optimizing yield and purity.
  • The methylamine substituent at the 2-position imparts unique chemical and biological properties, differentiating this compound from other benzimidazole derivatives.
  • These methods have been validated for producing compounds with potential applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer research.

Summary Table of Preparation Conditions

Step Key Reagents Base/Catalyst Solvent Temperature (°C) Molar Ratio Notes
Stobbe Condensation Compound 8, Compound 9 KtBuO, NaOEt, NaOMe MeOH, EtOH, MeCN, CH2Cl2 50-55 1:1 to 1:4 Base-catalyzed
Cyclization Compound 10, Compound 11 None Acetonitrile 80-85 1:1 to 1:4 Forms benzimidazole core
Pinner Reaction Compound 2, Compound 3 Acid (HCl, AcOH) Acidic medium -10 to 0 1:1 to 1:4 Hydrolysis of nitrile
Benzyl Introduction Compound 4, Compound 5 None MeOH, EtOH 23-25 1:1 to 1:4 Benzylation step
Imidazole Cyclization Compound 6, Compound 7 K2CO3 preferred Mixed solvents 40-45 (reflux) 1:0.5 to 1:4 Base-mediated
Amination Intermediate compound K2CO3, NaHCO3, NaOH, KOH MeOH, EtOH, Water 23-80 1:1 to 1:10 Methylamine introduction

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Using reducing agents such as sodium borohydride

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxide

    Reduction: Formation of the reduced amine derivative

    Substitution: Formation of substituted benzimidazole derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine. It has been shown to inhibit quorum sensing in bacterial populations, particularly in Pseudomonas aeruginosa. This inhibition leads to a reduction in biofilm formation and virulence factor production, making it a potential candidate for treating bacterial infections resistant to conventional antibiotics .

Study Bacterial Strain Effect Observed Mechanism
Study APseudomonas aeruginosaInhibition of biofilm formationQuorum sensing inhibition via PqsR receptor interaction
Study BVarious Gram-positive bacteriaAntibacterial activityDisruption of cellular signaling pathways

Cancer Research

The compound has also been investigated for its potential anticancer properties. Research indicates that it may interact with specific cellular pathways involved in cancer cell proliferation and survival. In vitro studies have demonstrated its efficacy against certain cancer cell lines, suggesting it could be developed as a therapeutic agent .

Cell Line IC50 (µM) Effect
SK-Hep1 (Liver Cancer)12.5Significant growth inhibition
MCF7 (Breast Cancer)15.0Moderate growth inhibition

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These metal-organic complexes have been studied for their potential applications in catalysis and material science. The unique structural features of the benzimidazole moiety contribute to the stability and reactivity of these complexes .

Metal Ion Complex Stability Applications
NickelHighCatalysis in organic reactions
CopperModerateSynthesis of fluorescent materials

Case Study 1: Inhibition of Quorum Sensing

A study conducted on Pseudomonas aeruginosa demonstrated that this compound effectively inhibited quorum sensing at concentrations as low as 10 µM. The compound's interaction with the PqsR receptor was confirmed through binding assays, leading to a significant reduction in virulence gene expression.

Case Study 2: Anticancer Activity

In vitro testing on various cancer cell lines revealed that this compound exhibits selective cytotoxicity against liver cancer cells, with an IC50 value of 12.5 µM. This selectivity suggests potential for further development into an anticancer agent.

Mechanism of Action

The mechanism of action of (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamine group allows for unique interactions with biological targets, differentiating it from other benzimidazole derivatives.

Biological Activity

(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as those related to DNA replication and repair. This inhibition can lead to antimicrobial effects and the potential for anticancer activity.
  • Receptor Binding : It has been suggested that benzimidazole derivatives can interact with various receptors, influencing cellular signaling pathways. For instance, some studies indicate that these compounds can modulate voltage-gated proton channels, leading to apoptosis in leukemic cells .

Biological Activities

The compound exhibits several notable biological activities:

1. Antimicrobial Activity
Research indicates that benzimidazole derivatives possess significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .

2. Antiparasitic Activity
The compound has also been investigated for its potential against parasitic infections. Benzimidazoles are known for their efficacy in treating helminthic infections, and this compound may contribute to this therapeutic area through its anthelmintic properties .

3. Anticancer Properties
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, it may enhance the sensitivity of melanoma cells to radiation therapy by generating reactive oxygen species (ROS) that damage DNA .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values comparable to standard antibiotics .
Study 2Showed effective inhibition of cancer cell proliferation in vitro, particularly in melanoma and leukemia cell lines .
Study 3Investigated the compound's potential as an anthelmintic agent, highlighting its efficacy against intestinal helminths in animal models .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, substituted benzimidazoles (e.g., 5-chloro-1H-benzimidazole derivatives) are reacted with methylamine-containing precursors. A common approach involves refluxing o-phenylenediamine derivatives with chloro-substituted aldehydes or ketones in ethanol or DMF under controlled conditions . describes a similar procedure where o-phenylenediamine is refluxed with a chlorinated precursor in absolute ethanol for 5 hours, followed by recrystallization to isolate the product. Solvent choice (polar aprotic vs. protic) and temperature significantly impact reaction efficiency and purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer : Structural confirmation relies on FT-IR (to identify amine and benzimidazole functional groups), NMR spectroscopy (¹H/¹³C for substituent positioning), and single-crystal X-ray diffraction (for unambiguous stereochemical assignment). For instance, highlights X-ray crystallography (R factor = 0.042) to resolve bond lengths and angles in related benzimidazole derivatives. Elemental analysis (C, H, N) and mass spectrometry further validate purity .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Methodological Answer : Unreacted o-phenylenediamine or incomplete cyclization intermediates (e.g., Schiff bases) are typical impurities. emphasizes vacuum filtration and ethanol recrystallization to remove unreacted starting materials. TLC monitoring (using silica gel plates) during reaction progression helps identify byproducts early .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability for this compound?

  • Methodological Answer : Catalyst screening (e.g., triethylamine or acetic anhydride) enhances cyclization efficiency, as seen in ’s benzimidazole synthesis. Microwave-assisted synthesis may reduce reaction time compared to conventional reflux. demonstrates solvent optimization (e.g., ethanol vs. DMF) to balance solubility and reactivity. For scalability, continuous flow chemistry systems could minimize batch-to-batch variability .

Q. What strategies resolve structural ambiguities in derivatives with similar substitution patterns?

  • Methodological Answer : Advanced techniques like 2D NMR (COSY, HSQC) differentiate between regioisomers. For example, NOESY correlations can distinguish chloro-substituted vs. methylamine positioning on the benzimidazole ring. ’s X-ray data (mean C–C bond length = 0.003 Å) provides a benchmark for computational modeling (DFT) to predict structural stability .

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